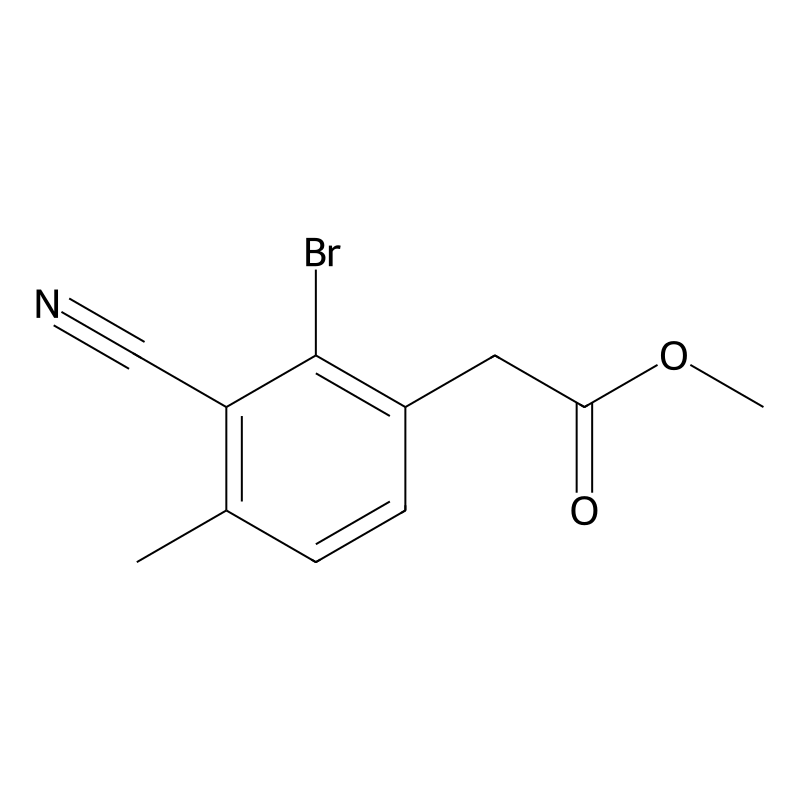

Methyl 2-bromo-3-cyano-4-methylphenylacetate

Catalog No.

S856421

CAS No.

1805488-48-5

M.F

C11H10BrNO2

M. Wt

268.11 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1805488-48-5

Product Name

Methyl 2-bromo-3-cyano-4-methylphenylacetate

IUPAC Name

methyl 2-(2-bromo-3-cyano-4-methylphenyl)acetate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c1-7-3-4-8(5-10(14)15-2)11(12)9(7)6-13/h3-4H,5H2,1-2H3

InChI Key

JYCLVOGEADBSOZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)CC(=O)OC)Br)C#N

Canonical SMILES

CC1=C(C(=C(C=C1)CC(=O)OC)Br)C#N

Methyl 2-bromo-3-cyano-4-methylphenylacetate is a chemical compound with the molecular formula C12H11BrN O2. It is also known by its IUPAC name: methyl 2-(2-bromo-4-methylphenyl) acetate 3-cyano. MBCMPA is a solid crystalline powder that has a white to off-white color. It is a derivative of phenylacetic acid, which is commonly found in foods, plants, and animal tissues.

MBCMPA is a highly reactive compound that has unique physical and chemical properties. It has a melting point of 119 °C and a boiling point of 435.3°C at 760 mmHg. The compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane. It is also slightly soluble in water.

The compound has a molecular weight of 290.12 g/mol and a density of 1.4 g/cm³. It is a polar molecule that has a logP value of 3.68. The compound has a refractive index of 1.580 and a flash point of 212.3 °C.

The compound has a molecular weight of 290.12 g/mol and a density of 1.4 g/cm³. It is a polar molecule that has a logP value of 3.68. The compound has a refractive index of 1.580 and a flash point of 212.3 °C.

MBCMPA can be synthesized through a variety of methods, including the reaction of 2-bromo-4-methylbenzonitrile with ethyl acetate in the presence of a base. Another method involves the reaction of 2-bromo-4-methylbenzonitrile with methyl acrylate in the presence of a catalyst. MBCMPA can also be synthesized by reacting 3-amino-1-propanol with 2-bromo-4-methylbenzonitrile in the presence of acetic anhydride.

The synthesis of MBCMPA has been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques allow researchers to identify the specific functional groups and molecular structure of the compound.

The synthesis of MBCMPA has been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques allow researchers to identify the specific functional groups and molecular structure of the compound.

MBCMPA can be analyzed using various techniques, including chromatography, UV-Vis spectroscopy, and X-ray diffraction. Gas chromatography-mass spectrometry (GC-MS) is commonly used for the identification and quantification of MBCMPA. Other analytical methods include high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).

MBCMPA has shown potential biological activities, including antibacterial, antifungal, and antihypertensive properties. Studies have shown that MBCMPA displays antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

The toxicity of MBCMPA in scientific experiments is dependent on the concentration used and the route of administration. Acute toxicity studies have shown that MBCMPA is relatively non-toxic in mice when given orally. However, the compound has shown toxicity in rats when given intravenously. In vitro studies have shown that MBCMPA has low cytotoxicity against various cell lines.

MBCMPA has a wide range of applications in scientific experiments, including organic synthesis, materials science, and drug discovery. The compound has been used as a building block for the synthesis of various organic compounds, including esters and amides. It has also been used for the preparation of polymeric materials.

Currently, there is a growing interest in the potential applications of MBCMPA in drug discovery and materials science. Researchers are exploring the use of MBCMPA as a building block for the synthesis of various drugs and materials, including polymers and nanoparticles. The compound is also being studied for its potential antihypertensive and antibacterial properties.

MBCMPA has potential implications in various fields of research and industry, including drug discovery, materials science, and organic synthesis. The compound can be used as a building block for the synthesis of various drugs and materials. It has also been proposed as a potential agrochemical for use in the agricultural industry.

Despite the potential applications of MBCMPA, there are limitations to its use. One limitation is the toxicity of the compound in certain animal models. Future directions for research include exploring the use of MBCMPA in drug delivery systems and the development of novel materials based on the compound. Other potential future directions include the investigation of the biological properties of MBCMPA and the development of new synthetic methods for the compound.

In conclusion, Methyl 2-bromo-3-cyano-4-methylphenylacetate is a chemical compound that has unique physical and chemical properties. It has potential applications in various fields of research and industry, including drug discovery, materials science, and organic synthesis. The compound's properties and potential applications make it an interesting target for future research. The limitations and future directions of MBCMPA research provide exciting possibilities for the application of this compound in the future.

In conclusion, Methyl 2-bromo-3-cyano-4-methylphenylacetate is a chemical compound that has unique physical and chemical properties. It has potential applications in various fields of research and industry, including drug discovery, materials science, and organic synthesis. The compound's properties and potential applications make it an interesting target for future research. The limitations and future directions of MBCMPA research provide exciting possibilities for the application of this compound in the future.

XLogP3

2.5

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds